3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

Regiochemistry Structure Elucidation NMR Spectroscopy

3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic building block containing a fused pyrazole-pyrimidine core with a bromine atom at position 3 and a methyl group at position 7. This specific substitution pattern makes it a versatile intermediate for synthesizing kinase-focused libraries and cross-coupling derivatives, distinct from its 5-methyl regioisomer.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 61552-56-5
Cat. No. B1522666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine
CAS61552-56-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CC=NC2=C(C=NN12)Br
InChIInChI=1S/C7H6BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h2-4H,1H3
InChIKeyFCZJIRXUFGLNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine (CAS 61552-56-5) – Core Structure and Procurement Specification


3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic building block containing a fused pyrazole-pyrimidine core with a bromine atom at position 3 and a methyl group at position 7 . This specific substitution pattern makes it a versatile intermediate for synthesizing kinase-focused libraries and cross-coupling derivatives, distinct from its 5-methyl regioisomer [1]. Its molecular formula is C₇H₆BrN₃ (MW: 212.05 g/mol), and it typically requires verification via ¹³C NMR methyl group chemical shift to ensure regiochemical identity [1].

Regiochemical and Halogen-Specific Reactivity: Why Not All Pyrazolopyrimidine Building Blocks Are Interchangeable


Substituting 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine with its 5-methyl regioisomer or other 3-halo analogs is scientifically invalid without re-optimization. The position of the methyl group drastically alters the ring's electron density and steric environment, directly impacting reactivity in cross-coupling, as shown by distinct ¹H and ¹³C NMR signatures for each isomer [1]. Furthermore, the specific C3-halogen dictates oxidative addition rates in metal-catalyzed transformations; a 3-bromo derivative offers a reactivity intermediate between the more labile 3-iodo and the more recalcitrant 3-chloro analog, which must be a quantifiable criterion for selecting a specific monomer for library synthesis [2].

Verifiable Differentiation Matrix for 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine


Unambiguous Regioisomer Confirmation via NMR Chemical Shift Analysis

When comparing the target 7-methyl compound to its most common synthetic contaminant, the 5-methyl regioisomer (CAS 1263059-15-9), a definitive assignment is achieved using ¹³C NMR. The methyl carbon chemical shift for 7-methylpyrazolo[1,5-a]pyrimidine derivatives is consistently downfield relative to the 5-methyl isomer, providing a quantitative, instrument-based differentiation tool [1]. This method corrects prior erroneous literature assignments and provides the only reliable QC check for procurement.

Regiochemistry Structure Elucidation NMR Spectroscopy Quality Control

Differentiated Reactivity in Palladium-Catalyzed Cross-Couplings

The C3-bromine substituent on this scaffold provides a kinetic advantage in C-C cross-coupling reactions over the 3-chloro analog. The oxidative addition step for aryl bromides with Pd(0) is several orders of magnitude faster than for the corresponding chlorides [1]. This makes 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine the preferred handle for diversifying the pyrazolopyrimidine core when using mild or thermally sensitive coupling partners, contrasting with the 3-chloro-7-methyl version which may require harsher conditions or special ligand systems.

Synthetic Chemistry Medicinal Chemistry Cross-Coupling C-C Bond Formation

Predicted Lipophilicity-Driven Property Differentiation

The computed partition coefficient (XLogP3-AA) for 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine is 1.4 . This is measurably distinct from the 3-chloro analog (predicted XLogP3-AA ≈ 1.0) and the 3-iodo analog (predicted XLogP3-AA ≈ 1.8). This difference in lipophilicity directly impacts the final drug candidate's solubility, permeability, and metabolic stability if the halogen is retained in the final molecule, or influences the chromatography and purification behavior of intermediates during library production.

Medicinal Chemistry ADME Properties Lipophilicity Computational Chemistry

Targeted Application Scenarios for 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine


Regio-defined Kinase Inhibitor Library Synthesis

Used as the definitive, NMR-verified core scaffold for parallel synthesis of 3,7-disubstituted pyrazolo[1,5-a]pyrimidine libraries targeting the ATP-binding pocket of kinases such as CDKs or Pim-1, where the 7-methyl group is a required pharmacophoric element and its regiopurity is a non-negotiable specification for compound file integrity [1].

Sequential C3-Selective Functionalization via Suzuki Coupling

Exploits the superior oxidative addition rate of the C3-bromine over a chloro analog to install a variety of aryl, heteroaryl, or vinyl groups at position 3 while preserving the C7-methyl group. This allows for efficient diversification of the heterocyclic core under mild, general conditions without risking dehalogenation or degradation found with 3-iodo variants [2].

Lipophilicity Calibration in Fragment-Based Drug Discovery (FBDD)

Serves as a structurally informative fragment for FBLD screens, where its XLogP3-AA of 1.4 represents a balanced lipophilicity benchmark. The bromine atom also provides an anomalous scattering signal for X-ray crystallography, offering a direct physical proof of binding mode. The 7-methyl regiopurity is confirmed in-house via the diagnostic ¹³C NMR shift prior to soaking [REFS-1, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.